molecular formula C17H20ClN5 B5300468 N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride

N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride

Katalognummer B5300468
Molekulargewicht: 329.8 g/mol
InChI-Schlüssel: DLCFOVFCLKPIPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride, commonly known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). PD153035 has been extensively studied for its potential use as a therapeutic agent for various cancers.

Wirkmechanismus

PD153035 is a reversible inhibitor of the N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing phosphorylation and activation of downstream signaling pathways. This leads to inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
PD153035 has been shown to have a range of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD153035 also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, PD153035 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

PD153035 is a potent and selective inhibitor of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride tyrosine kinase activity. It has been extensively studied in preclinical models and has shown promising results as a therapeutic agent for various cancers. However, PD153035 has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. In addition, it has poor solubility in aqueous solutions, which can limit its use in certain assays.

Zukünftige Richtungen

There are many future directions for research on PD153035. One area of interest is the development of new analogs with improved pharmacokinetic properties and potency. Another area of research is the identification of biomarkers that can predict response to N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride-targeted therapies. In addition, there is ongoing research on the use of PD153035 in combination with other therapies, such as radiation and chemotherapy, to improve treatment outcomes for cancer patients. Finally, there is interest in exploring the role of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride in other diseases, such as autoimmune disorders and neurodegenerative diseases.

Synthesemethoden

PD153035 can be synthesized through a multi-step process starting with the reaction of 4-chloropyridine with diethyl malonate to form 4-(diethylamino)-2-pyridone. This intermediate is then reacted with 2,4-dichloroquinazoline to form PD153035. The final product is obtained as a hydrochloride salt.

Wissenschaftliche Forschungsanwendungen

PD153035 has been extensively studied for its potential use as a therapeutic agent for various cancers, including breast, lung, and head and neck cancers. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. PD153035 has been used in preclinical studies to investigate the role of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride in cancer progression and to evaluate the efficacy of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride-targeted therapies.

Eigenschaften

IUPAC Name

4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5.ClH/c1-3-22(4-2)16-14-7-5-6-8-15(14)20-17(21-16)19-13-9-11-18-12-10-13;/h5-12H,3-4H2,1-2H3,(H,18,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCFOVFCLKPIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)NC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.